N'-(3,4-dimethylphenyl)carbamimidothioic acid
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Overview
Description
N’-(3,4-dimethylphenyl)carbamimidothioic acid is an organic compound characterized by the presence of a carbamimidothioic acid group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)carbamimidothioic acid typically involves the reaction of 3,4-dimethylaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3,4-dimethylphenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N’-(3,4-dimethylphenyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dimethylphenyl)carbamimidothioic acid
- N’-(3,5-dimethylphenyl)carbamimidothioic acid
- N’-(2-ethyl-3,4-dimethylphenyl)carbamimidothioic acid
Uniqueness
N’-(3,4-dimethylphenyl)carbamimidothioic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAZPFKTDKAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C(N)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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